molecular formula C12H20N4O4 B14282223 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone CAS No. 164737-55-7

1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone

Cat. No.: B14282223
CAS No.: 164737-55-7
M. Wt: 284.31 g/mol
InChI Key: JZTWKUGVMZKETN-UHFFFAOYSA-N
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Description

1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is a macrocyclic compound known for its ability to form stable complexes with various metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of a linear tetraamine with a suitable carbonyl compound under controlled conditions to form the macrocyclic structure. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential use in biological systems as a chelating agent.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic structure act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,12-Tetraazacyclopentadecane: Another macrocyclic compound with similar nitrogen donor sites but a different ring size.

    1,5,8,13-Tetraazacyclohexadecane: A compound with a similar structure but different functional groups.

Uniqueness

1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is unique due to its specific ring size and the presence of carbonyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding.

Properties

CAS No.

164737-55-7

Molecular Formula

C12H20N4O4

Molecular Weight

284.31 g/mol

IUPAC Name

1,5,9,13-tetrazacyclohexadecane-2,4,10,12-tetrone

InChI

InChI=1S/C12H20N4O4/c17-9-7-11(19)15-5-2-6-16-12(20)8-10(18)14-4-1-3-13-9/h1-8H2,(H,13,17)(H,14,18)(H,15,19)(H,16,20)

InChI Key

JZTWKUGVMZKETN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC(=O)NCCCNC(=O)CC(=O)NC1

Origin of Product

United States

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